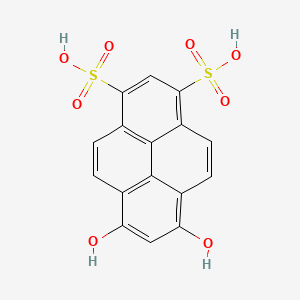
6,8-dihydroxypyrene-1,3-disulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dihydroxypyrene-1,3-disulfonic acid is a pH-sensitive dye that is widely used in scientific research. This compound is known for its ability to measure pH changes inside cells and create charge transfer complexes for studies on nanostructure assembly .
Preparation Methods
The synthetic routes for 6,8-dihydroxypyrene-1,3-disulfonic acid involve the sulfonation of pyrene derivatives. The reaction conditions typically include the use of sulfuric acid and oleum at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6,8-Dihydroxypyrene-1,3-disulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,8-Dihydroxypyrene-1,3-disulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a pH indicator and in the study of charge transfer complexes. In biology, it is used to measure pH changes inside cells. In medicine, it is used in diagnostic assays and imaging techniques. In industry, it is used in the development of sensors and other analytical tools .
Mechanism of Action
The mechanism of action of 6,8-dihydroxypyrene-1,3-disulfonic acid involves its ability to act as a pH-sensitive dye. The compound’s two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to measure pH changes accurately. The molecular targets and pathways involved include the interaction with cellular components that affect pH levels .
Comparison with Similar Compounds
6,8-Dihydroxypyrene-1,3-disulfonic acid is unique due to its dual excitation and dual emission properties. Similar compounds include 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt hydrate, and 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt. These compounds also have pH-sensitive properties but differ in their specific applications and chemical structures .
Properties
CAS No. |
85353-28-2 |
|---|---|
Molecular Formula |
C16H10O8S2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6,8-dihydroxypyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H10O8S2/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6,17-18H,(H,19,20,21)(H,22,23,24) |
InChI Key |
GQLRLYZETPCMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
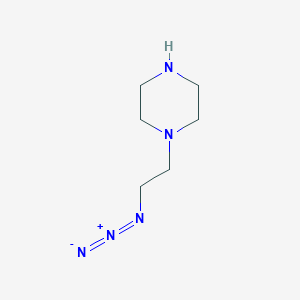
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
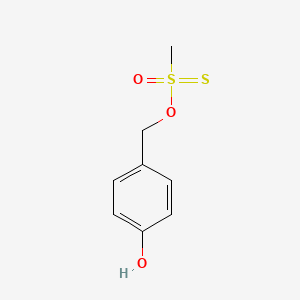
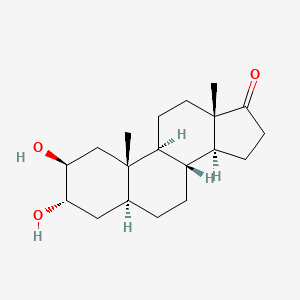
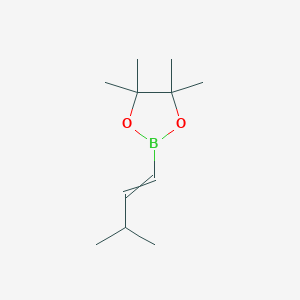
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)

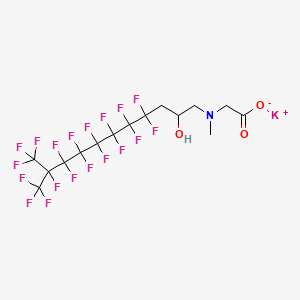
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

